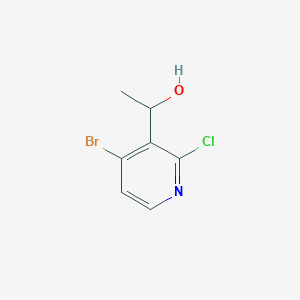

1-(4-Bromo-2-chloropyridin-3-yl)ethanol

Description

1-(4-Bromo-2-chloropyridin-3-yl)ethanol is a pyridine derivative featuring a hydroxyl-bearing ethyl group (-CH₂CH₂OH) at the 3-position of the pyridine ring, with bromine and chlorine substituents at the 4- and 2-positions, respectively (Figure 1). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds .

Propriétés

Numéro CAS |

128071-88-5 |

|---|---|

Formule moléculaire |

C7H7BrClNO |

Poids moléculaire |

236.49 g/mol |

Nom IUPAC |

1-(4-bromo-2-chloropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H7BrClNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3 |

Clé InChI |

QCXAJXCUQAXHTN-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C=CN=C1Cl)Br)O |

SMILES canonique |

CC(C1=C(C=CN=C1Cl)Br)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Pyridine core : Provides aromaticity and stability.

- Substituents: 4-Bromo: Enhances electrophilic substitution reactivity. 2-Chloro: Influences electronic distribution and steric effects. 3-Ethanol: Introduces a polar hydroxyl group, enabling hydrogen bonding and derivatization.

Comparative Analysis with Structural Analogs

The following compounds are selected for comparison based on substituent positioning, functional groups, and structural similarity:

Functional Group Variation: 1-(4-Bromo-2-chloropyridin-3-yl)ethanone

- Structure: The ketone analog replaces the ethanol group with an acetyl (-COCH₃) moiety.

- Properties: Molecular Weight: 234.48 g/mol (vs. ~236.5 g/mol for the ethanol derivative) . Reactivity: The ketone is more electrophilic, facilitating nucleophilic additions (e.g., Grignard reactions), whereas the ethanol derivative can undergo oxidation (to regenerate the ketone) or participate in ether/ester formation . Applications: Widely used as a precursor for alcohols and amines in medicinal chemistry .

Positional Isomer: 1-(5-Bromo-3-chloropyridin-2-yl)ethanol

- Structure: Bromine and chlorine substituents are shifted to the 5- and 3-positions, respectively, with ethanol at the 2-position.

- Impact of Substituent Positioning: Electronic Effects: The 5-bromo substituent reduces electron density at the 4-position, altering reactivity in cross-coupling reactions compared to the 4-bromo isomer . Steric Effects: The 3-chloro group may hinder access to the 2-ethanol group, reducing derivatization efficiency.

Chain Length Variation: (5-Bromo-2-chloropyridin-3-yl)methanol

- Structure: Features a methanol (-CH₂OH) group instead of ethanol.

- Key Differences: Molecular Weight: Lower (~209.5 g/mol) due to the shorter carbon chain. Lipophilicity: Reduced compared to the ethanol derivative, impacting membrane permeability in biological systems . Synthetic Utility: The methanol group is less sterically demanding, facilitating faster reaction kinetics in substitution reactions .

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.